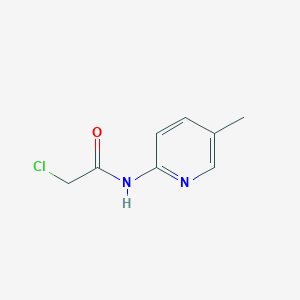

2-chloro-N-(5-methylpyridin-2-yl)acetamide

説明

The compound 2-chloro-N-(5-methylpyridin-2-yl)acetamide is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with chloro, acetamide, and substituted phenyl or pyridinyl groups have been synthesized and analyzed for various properties and applications. For instance, a related compound with antiviral properties against Japanese encephalitis was synthesized and evaluated, demonstrating significant therapeutic efficacy .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, typically starting with the acetylation of an amine followed by further functionalization. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps, with high yields reported at each stage . The synthesis of these compounds often requires careful control of reaction conditions and the use of catalysts or phase transfer agents to achieve the desired product.

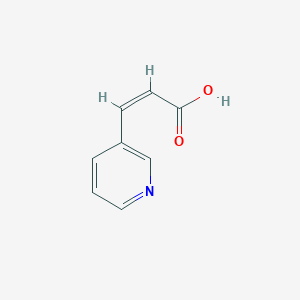

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of similar acetamide derivatives. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was found to crystallize in the monoclinic space group with intramolecular hydrogen bonding and intermolecular interactions contributing to the crystal packing . The conformation of the N-H bond in these structures can vary, being syn or anti to substituents on the phenyl ring, which can influence the overall molecular geometry and packing .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl or pyridinyl rings. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the amide hydrogen and the susceptibility of the compound to nucleophilic attack. The solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide upon changing solvent polarity suggest that the electronic properties of the molecule can be significantly affected by the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of chloro and nitro groups can introduce polar characteristics, affecting solubility and intermolecular interactions. The optical properties, such as UV-vis absorption, can also vary with the polarity of the solvent, indicating potential applications in sensing or as molecular probes . The crystal and molecular structures of these compounds, as revealed by X-ray diffraction, show classical hydrogen bonding as well as other non-covalent interactions, which are crucial for the formation of higher-dimensional networks in the solid state .

科学的研究の応用

-

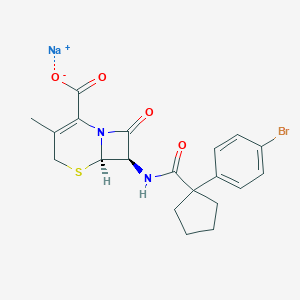

Anti-Fibrosis Activity

- Field : Medicinal Chemistry

- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

-

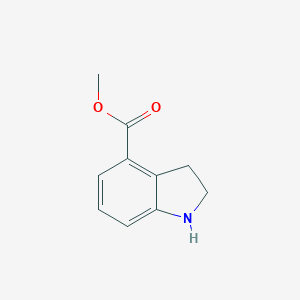

Suzuki Cross-Coupling Reaction

- Field : Organic Chemistry

- Application : A series of novel pyridine derivatives were synthesized via Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine .

- Methods : The compounds were synthesized using palladium-catalyzed Suzuki cross-coupling reaction .

- Results : The synthesized compounds were investigated for their potential as chiral dopants for liquid crystals .

Safety And Hazards

特性

IUPAC Name |

2-chloro-N-(5-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-6-2-3-7(10-5-6)11-8(12)4-9/h2-3,5H,4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGPQTBLGABJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408850 | |

| Record name | 2-chloro-N-(5-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-methylpyridin-2-yl)acetamide | |

CAS RN |

143416-74-4 | |

| Record name | 2-chloro-N-(5-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

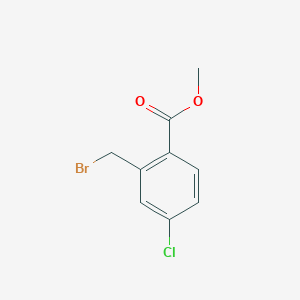

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

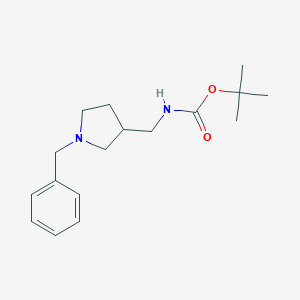

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)

![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)

![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)

![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)